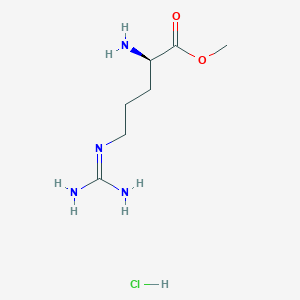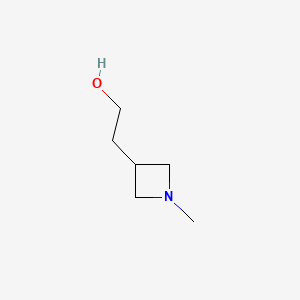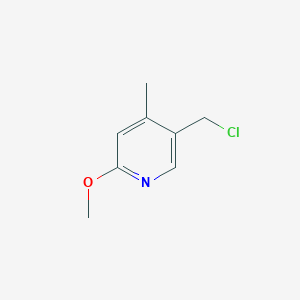
Oxime de la 2-(diphénylphosphino)benzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(Diphenylphosphino)benzaldehyde oxime has several scientific research applications:
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known to be involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
It is known to participate in various coupling reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Analyse Des Réactions Chimiques
2-(Diphenylphosphino)benzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)benzaldehyde oxime primarily involves its function as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic reactions . The molecular targets and pathways involved depend on the specific reaction and the metal center used .
Comparaison Avec Des Composés Similaires
2-(Diphenylphosphino)benzaldehyde oxime can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzaldehyde: This compound lacks the oxime group and is used in similar catalytic applications.
2-(Di-p-tolylphosphino)benzaldehyde: This compound has a similar structure but with p-tolyl groups instead of phenyl groups, affecting its reactivity and applications.
The uniqueness of 2-(Diphenylphosphino)benzaldehyde oxime lies in its oxime group, which can participate in additional reactions and provide different coordination environments compared to its analogs .
Propriétés
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVESUSSLEMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747935 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153358-05-5 | |
| Record name | N-{[2-(Diphenylphosphanyl)phenyl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153358-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 2-(diphenylphosphino)benzaldehyde oxime interact with palladium to form complexes, and what are the structural features of these complexes?
A1: 2-(diphenylphosphino)benzaldehyde oxime acts as a bidentate ligand, coordinating to palladium(II) through both the phosphorus atom of the phosphine group and the nitrogen atom of the oxime group. [, ] This coordination forms a five-membered chelate ring with the palladium center. [, ] Depending on the stoichiometry of the reactants, either mono- or bis-chelated palladium complexes can be formed. [] X-ray diffraction studies have confirmed the square planar geometry around the palladium center in these complexes. [, ]
Q2: What catalytic applications have been explored for 2-(diphenylphosphino)benzaldehyde oxime-containing metal complexes?
A2: Palladium(II) complexes containing 2-(diphenylphosphino)benzaldehyde oxime have shown promising activity in the catalytic rearrangement of aldoximes. [] Specifically, these complexes can facilitate the conversion of aldoximes to primary amides in water, with palladium nanoparticles identified as the active catalytic species. [] Interestingly, when acetonitrile is used as the solvent, the same catalyst system promotes the selective dehydration of aldoximes to nitriles. [] Additionally, platinum complexes incorporating this ligand have been investigated for their potential in catalyzing the dehydrogenative coupling of hydrosilanes with alcohols. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)


![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)
